molecular formula C24H27N3O5 B2922459 Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-40-0

Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2922459
CAS No.: 896384-40-0
M. Wt: 437.496
InChI Key: CAMGFKFBBUFOKX-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a phenethylaminohexyl side chain and a methyl ester group at position 5. The compound’s structure integrates a ketone group at position 6 of the hexyl chain, which may enhance solubility and enable further functionalization.

Properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(2-phenylethylamino)hexyl]-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGFKFBBUFOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline and Tetrahydroquinazoline Cores

The tetrahydroquinazoline core is shared with compounds such as 3-(2-{[(2-methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (), which features a methoxyphenylmethylaminoethyl substituent. Key differences include:

  • Substituent Length and Complexity: The target compound’s hexyl chain with a terminal phenethylamino group provides greater conformational flexibility compared to the shorter ethyl chain in ’s analogue.

Benzodithiazine Derivatives ( and )

Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and its derivatives differ in core structure but share similarities in substituent patterns:

  • Electron-Withdrawing Groups : Both the target compound and ’s benzodithiazine derivative include electron-withdrawing ester groups (C=O) and chloro substituents, which may influence reactivity in nucleophilic substitution reactions .
  • Synthetic Yields : The benzodithiazine derivative in was synthesized in 90% yield, suggesting efficient methodologies that could be adapted for the target compound’s synthesis .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a phenethyl substituent and ester groups with the target compound. Key contrasts include:

  • Core Heterocycle : The imidazopyridine core in vs. the tetrahydroquinazoline in the target compound may lead to divergent biological activities due to differences in π-π stacking and hydrogen-bonding capabilities.
  • Substituent Diversity: The nitro and cyano groups in ’s compound introduce strong electron-withdrawing effects absent in the target molecule, which could affect redox stability .

Reactivity and Pharmacological Implications

  • Quinazoline vs. Benzodithiazine Reactivity : The tetrahydroquinazoline core in the target compound is more prone to oxidation and reduction reactions compared to the sulfone-containing benzodithiazine derivatives, which exhibit stability in acidic/alkaline conditions .

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